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Compound of Interest

Compound Name: Preskimmianine

CAS No.: 38695-41-9

Cat. No.: B121219 Get Quote

Compound Identity & Structural Significance
Preskimmianine is a prenylated quinoline alkaloid found primarily in Rutaceous plants (e.g.,

Dictamnus dasycarpus, Ruta graveolens). Structurally, it represents the "open-chain"

biosynthetic intermediate immediately preceding the formation of the furan ring characteristic of

skimmianine.

IUPAC Name: 4,7,8-Trimethoxy-3-(3-methylbut-2-en-1-yl)quinolin-2(1H)-one

Common Name: Preskimmianine[1][2][3][4][5]

Molecular Formula: C₁₇H₂₁NO₄

Molecular Weight: 303.36 g/mol

CAS Registry Number: 38695-41-9

Core Scaffold: 2(1H)-Quinolinone (2-Quinolone)

Structural Logic
Unlike Skimmianine, which possesses a rigid furo[2,3-b]quinoline skeleton, Preskimmianine
retains a free prenyl (3,3-dimethylallyl) group at the C-3 position. This structural feature is
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critical for its identification, as the olefinic protons of the prenyl chain provide distinct NMR

signals that disappear upon cyclization to the furan ring.

Spectroscopic Data Profile
The following data sets are consolidated from high-resolution isolation studies (e.g.,

Phytochemistry, MDPI Molecules).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d₆ Frequency: 600 MHz (¹H), 150 MHz (¹³C)

Table 1: ¹H NMR Chemical Shifts (δ ppm)
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Position δH (ppm) Multiplicity J (Hz)
Structural
Assignment

NH 10.85 s -
Lactam proton

(Exchangeable)

5 7.41 d 9.0

Aromatic H

(Ortho coupling

to H-6)

6 7.00 d 9.0

Aromatic H

(Ortho coupling

to H-5)

1' 3.19 d 7.0
Prenyl methylene

(attached to C-3)

2' 5.16 t 7.8
Prenyl vinylic

proton

4-OMe 3.89 s - Methoxy group

7-OMe 3.84 s - Methoxy group

8-OMe 3.77 s - Methoxy group

4'-Me 1.73 s -
Prenyl methyl

(cis/trans)

5'-Me 1.64 s -
Prenyl methyl

(cis/trans)
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Interpretation: The presence of the triplet at δ 5.16 and the doublet at δ 3.19 confirms the

presence of the prenyl side chain. In Skimmianine, these would be replaced by furan ring

protons (typically doublets at δ 7.5 and δ 7.0). The singlet at δ 10.85 confirms the 2-quinolone

tautomer (lactam form) rather than the 2-hydroxyquinoline form.

Table 2: ¹³C NMR Chemical Shifts (δ ppm)
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Position δC (ppm) Type
Structural
Assignment

2 163.6 C=O Lactam Carbonyl

4 160.8 C-O
Oxygenated Aromatic

Carbon

8 152.7 C-O
Oxygenated Aromatic

Carbon

7 133.9 C-O
Oxygenated Aromatic

Carbon

8a 132.0 C
Quaternary

Bridgehead

3' 131.1 C
Prenyl Quaternary

Olefinic

2' 122.0 CH
Prenyl Methine

Olefinic

3 119.6 C
Quaternary (Prenyl

attachment site)

5 118.2 CH Aromatic Methine

4a 111.0 C
Quaternary

Bridgehead

6 107.6 CH Aromatic Methine

4-OMe 61.5 CH₃ Methoxy Carbon

7-OMe 60.6 CH₃ Methoxy Carbon

8-OMe 56.1 CH₃ Methoxy Carbon

4'-Me 25.5 CH₃ Prenyl Methyl

1' 22.8 CH₂ Prenyl Methylene

5'-Me 17.8 CH₃ Prenyl Methyl
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B. Infrared (IR) Spectroscopy
The IR spectrum of Preskimmianine is characteristic of a 2-quinolinone alkaloid.

3200–3400 cm⁻¹: N–H stretching (Broad band, indicative of the lactam functionality).

2900–3000 cm⁻¹: C–H stretching (Aliphatic methyls of prenyl and methoxy groups).

1640–1650 cm⁻¹: C=O stretching (Strong amide/lactam band).

1600–1620 cm⁻¹: C=C stretching (Aromatic ring skeletal vibrations).

1100–1250 cm⁻¹: C–O stretching (Aryl alkyl ethers).

C. Ultraviolet (UV) Spectroscopy
Solvent: Methanol (MeOH) The UV spectrum displays the characteristic absorption of the 2-

quinolone chromophore, distinct from the furoquinoline pattern.

λmax (log ε):

243 nm: High intensity (π → π* transition of the aromatic system).

270 nm: Moderate intensity.

332 nm: Broad band (Characteristic of the quinolone conjugation).

Biosynthetic Context & Pathway Visualization
Preskimmianine is the immediate precursor to Skimmianine. The transformation involves the

oxidative cyclization of the prenyl group at C-3 onto the oxygen at C-4 (or C-2 depending on

tautomer, but typically involving the 4-OMe proximity in related pathways) to form the

dihydrofuran ring, followed by aromatization.

Biosynthetic Pathway Diagram
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Figure 1: Biosynthetic pathway illustrating the conversion of the quinolone core to

Preskimmianine via prenylation, and its subsequent cyclization to Skimmianine.

Experimental Protocol: Isolation & Sample
Preparation
To verify the spectroscopic data provided above, the following isolation protocol is

recommended. This workflow is self-validating through the monitoring of the characteristic

prenyl signals in NMR.

Isolation Workflow
Extraction: Extract air-dried root bark of Dictamnus dasycarpus or Ruta graveolens (1.0 kg)

with 70% Ethanol under reflux (3 x 2h).

Partition: Concentrate the extract and suspend in water. Partition sequentially with Petroleum

Ether (to remove lipids) and Ethyl Acetate (EtOAc).

Fractionation: Subject the EtOAc fraction to Silica Gel Column Chromatography.

Mobile Phase: Gradient elution with CHCl₃:MeOH (100:1 → 80:1 → 50:1).

Purification: Preskimmianine typically elutes in fractions with medium polarity.

TLC Monitoring: Use UV (254/365 nm) and Dragendorff’s reagent (orange spots indicate

alkaloids).
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Final Polish: Recrystallize from MeOH/CHCl₃ to obtain white plate-like crystals (mp 122–

124 °C).

Sample Preparation for NMR
Mass: Dissolve 5–10 mg of purified Preskimmianine.

Solvent: 0.6 mL DMSO-d₆ (Deuterated Dimethyl Sulfoxide).

Tube: Standard 5 mm NMR tube.

Validation Check: Ensure the solvent peak (DMSO) is referenced to δ 2.50 ppm (¹H) and δ

39.5 ppm (¹³C).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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